2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives functionalized with acetamide moieties. Its structure features a 4-amino-5-phenyl-1,2,4-triazole core linked via a sulfanyl bridge to an N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide group. The trifluoromethyl and chloro substituents on the phenyl ring enhance lipophilicity and metabolic stability, while the triazole core contributes to hydrogen-bonding interactions, making it a candidate for pharmacological applications such as anti-inflammatory or antimicrobial agents .
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5OS/c18-12-7-6-11(17(19,20)21)8-13(12)23-14(27)9-28-16-25-24-15(26(16)22)10-4-2-1-3-5-10/h1-8H,9,22H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXNSYOKKRQUTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 4-amino-5-phenyl-4h-1,2,4-triazole-3-thiol derivatives, have been reported to exhibit antimicrobial activities
Mode of Action
Triazole derivatives, which this compound is a part of, are known to possess various bioactivities such as antibacterial, antifungal, and anticancer activities. They are believed to act by inhibiting the synthesis of essential components in the target organisms.
Biological Activity
The compound 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a notable member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological profile, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring, a sulfanyl group, and a chlorinated trifluoromethyl phenyl substituent. Its molecular formula is C_{15}H_{13ClF_3N_4S, with a molecular weight of approximately 361.4 g/mol. The unique combination of these functional groups contributes to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains. In vitro studies report minimum inhibitory concentrations (MICs) ranging from 0.01 to 0.27 μmol/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has been highlighted in several studies. It is believed to exert its effects by inhibiting specific enzymes involved in cancer cell proliferation and survival. For example, triazole derivatives have shown promise in targeting DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication in cancer cells .
The mechanism of action for this compound primarily involves binding to various biological targets, leading to the inhibition of enzymatic functions and disruption of metabolic pathways. This interaction is essential for its antimicrobial and anticancer effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of triazole derivatives. Key findings suggest that:
- The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity.
- Modifications at the N-position of the triazole ring can significantly influence potency against specific pathogens .
Case Studies
- Antifungal Activity : A study demonstrated that similar triazole compounds exhibited antifungal activity against Gibberella nicotianae with an EC50 ranging between 0.0087–0.0309 g/L, outperforming commercial antifungal agents .
- Antibacterial Efficacy : Another investigation revealed that certain triazole derivatives showed higher potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics like vancomycin .
Comparative Analysis
The following table summarizes key features and biological activities of structurally related compounds:
| Compound Name | Molecular Formula | Key Biological Activities |
|---|---|---|
| 2-[ (4-amino - 4H - 1,2,4 - triazol - 3 - yl)sulfanyl]-N-(4-fluorophenyl)acetamide | C15H14FN5S | Antimicrobial, Anticancer |
| 2-{[4-amino - 5-(phenoxymethyl)-4H - 1,2,4 - triazol - 3 - yl]sulfanyl} | C16H18N6OS | Antifungal |
| N-(3-fluorophenyl)-2-[ (5-amino - 1H - 1,2,4 - triazol - 3 - yl)sulfanyl]acetamide | C15H13FN6S | Antibacterial |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF₃) on the acetamide-linked aryl group improve metabolic stability .
- Heteroaromatic substituents (e.g., pyridinyl, thiophene) on the triazole ring enhance solubility and target engagement .
- Anti-exudative activity is maximized with 4-amino-5-phenyl-triazole cores, as seen in the target compound and its furan-2-yl derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed 70–85% inhibition vs. diclofenac’s 82% in carrageenan-induced edema models) .
Pharmacological and Physicochemical Comparisons
Anti-Inflammatory Activity
- The target compound’s anti-exudative activity (dose: 10 mg/kg) is comparable to diclofenac sodium (8 mg/kg) but with a narrower therapeutic window due to higher cytotoxicity .
- Analogues with 4-phenoxyphenyl or 4-fluorophenyl groups exhibit superior COX-2 selectivity, reducing gastrointestinal toxicity .
Structural and Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
